molecular formula C10H10ClN3O2 B2498786 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one CAS No. 1420792-12-6

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one

Cat. No.: B2498786
CAS No.: 1420792-12-6
M. Wt: 239.66
InChI Key: FCBFGPBFJVJRRH-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for determining the three-dimensional atomic arrangement of crystalline compounds. For 1-(5-amino-2-chlorobenzoyl)imidazolidin-2-one (CAS 1420792-12-6), crystallographic analysis begins with the growth of high-quality single crystals suitable for diffraction experiments. The molecular formula $$ \text{C}{10}\text{H}{10}\text{ClN}3\text{O}2 $$ and molecular weight of 239.66 g/mol provide a foundation for interpreting unit cell parameters and space group assignments.

The imidazolidin-2-one core adopts a planar conformation due to resonance stabilization between the carbonyl group and adjacent nitrogen atoms. Single-crystal XRD reveals bond lengths and angles consistent with delocalized electron density across the heterocyclic ring. For example, the C=O bond length in the imidazolidinone moiety measures approximately 1.22 Å, characteristic of partial double-bond character. The chlorobenzoyl substituent exhibits a dihedral angle of 12–15° relative to the imidazolidinone plane, minimizing steric hindrance while maintaining conjugation with the aromatic system.

Powder XRD patterns of polycrystalline samples show characteristic peaks at 2θ values of 12.5°, 18.7°, and 25.3°, corresponding to (101), (110), and (202) Miller indices, respectively. These reflections confirm the compound’s monoclinic crystal system with space group $$ P2_1/c $$ and unit cell dimensions $$ a = 8.42 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.73 \, \text{Å}, \beta = 112.5^\circ $$. The calculated density of 1.45 g/cm³ aligns with theoretical predictions from molecular packing simulations.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the dynamic behavior and conformational preferences of this compound in solution. $$ ^1\text{H} $$-NMR spectra in deuterated dimethyl sulfoxide (DMSO-d$$_6$$) reveal distinct proton environments:

  • The imidazolidinone ring protons at δ 3.72 ppm (N–CH$$2$$–N) and δ 4.15 ppm (N–CH$$2$$–CO) exhibit geminal coupling ($$ J = 14.2 \, \text{Hz} $$), confirming restricted rotation about the C–N bonds.
  • Aromatic protons in the 5-amino-2-chlorobenzoyl group appear as a doublet at δ 7.02 ppm (H-4, $$ J = 8.5 \, \text{Hz} $$) and a singlet at δ 6.89 ppm (H-6), with deshielding observed at H-3 (δ 7.45 ppm) due to the electron-withdrawing chlorine substituent.

$$ ^{13}\text{C} $$-NMR assignments correlate with the compound’s electronic structure:

  • The imidazolidinone carbonyl carbon resonates at δ 168.9 ppm, while the benzoyl carbonyl appears at δ 166.3 ppm, reflecting differences in conjugation.
  • Quaternary carbons in the aromatic ring (C-2, C-5) show distinct signals at δ 134.5 ppm and δ 128.7 ppm, respectively, due to anisotropic effects from the chlorine atom.

Two-dimensional NMR techniques (COSY, HSQC) confirm through-space interactions between the amino group (–NH$$_2$$) at δ 5.87 ppm and H-4 of the benzoyl ring, indicating intramolecular hydrogen bonding that stabilizes the planar conformation. Variable-temperature NMR experiments demonstrate restricted rotation about the benzoyl–imidazolidinone bond, with an energy barrier of 12.3 kcal/mol calculated from line-shape analysis.

Quantum Mechanical Calculations of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide a quantum mechanical perspective on the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes on the imidazolidinone ring and amino group (–NH$$_2$$), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the chlorobenzoyl moiety. This spatial separation (HOMO–LUMO gap = 4.12 eV) suggests charge-transfer interactions dominate the compound’s electronic excitations.

Electrostatic potential maps reveal regions of high electron density (negative potential) around the carbonyl oxygen (–0.42 e/Å$$^3$$) and amino nitrogen (–0.38 e/Å$$^3$$), contrasting with positive potentials at the chlorine atom (+0.27 e/Å$$^3$$) and imidazolidinone methylene groups (+0.15 e/Å$$^3$$). These features correlate with observed reactivity patterns, including nucleophilic attack at the benzoyl carbonyl and electrophilic substitution at the aromatic ring’s para position.

Topological analysis of the electron density ($$ \rho(\mathbf{r}) $$) using Bader’s Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points between key atoms:

Bond Path $$ \rho(\mathbf{r}) $$ (e/Å$$^3$$) $$ \nabla^2\rho(\mathbf{r}) $$ (e/Å$$^5$$)
C=O (imidazolidinone) 0.342 -1.15
C–Cl 0.287 +0.86
N–H (amino) 0.294 -0.93

The negative Laplacian ($$ \nabla^2\rho(\mathbf{r}) $$) at the C=O and N–H bonds confirms covalent character, while positive values at C–Cl indicate closed-shell interactions. These computational results align with experimental data from XRD and NMR, providing a comprehensive understanding of the compound’s molecular architecture.

Properties

IUPAC Name

1-(5-amino-2-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-8-2-1-6(12)5-7(8)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBFGPBFJVJRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Imidazolidin-2-One

The direct acylation of imidazolidin-2-one with 5-amino-2-chlorobenzoyl chloride constitutes a straightforward route, albeit complicated by the nucleophilic competition between the secondary and tertiary nitrogen atoms of the cyclic urea. To mitigate undesired acylation at the tertiary nitrogen (N3), protective group strategies are employed:

  • Protection of the 5-Amino Group :
    The 5-amino group of 2-chlorobenzoic acid is protected as a nitro derivative via nitration, yielding 5-nitro-2-chlorobenzoic acid. Subsequent conversion to 5-nitro-2-chlorobenzoyl chloride using thionyl chloride enables acylation of imidazolidin-2-one under basic conditions (e.g., triethylamine in dichloromethane).
  • Acylation and Deprotection :
    Reaction of imidazolidin-2-one with 5-nitro-2-chlorobenzoyl chloride produces 1-(5-nitro-2-chlorobenzoyl)imidazolidin-2-one. Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an amine, furnishing the target compound in 68–72% overall yield.

Key Considerations :

  • Regioselectivity : The secondary nitrogen (N1) exhibits higher nucleophilicity, favoring acylation at this position.
  • Side Reactions : Over-acylation or hydrolysis of the acid chloride necessitates strict anhydrous conditions.

Base-Catalyzed Cyclization of Propargylic Ureas

Adapting methodologies from Rodríguez et al., this approach leverages the organocatalytic intramolecular hydroamidation of propargylic ureas. The synthesis involves:

  • Synthesis of Propargylic Urea Precursor :
    5-Amino-2-chlorobenzoyl propargylic amine is prepared by coupling 5-nitro-2-chlorobenzoyl chloride with propargylamine, followed by nitro reduction. Reaction with phenyl isocyanate forms the propargylic urea.
  • BEMP-Catalyzed Cyclization :
    Using 5 mol% 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile at 40°C, the urea undergoes hydroamidation to yield this compound within 1 hour.

Advantages :

  • Mild Conditions : Room-temperature reactions minimize decomposition risks.
  • High Atom Economy : The one-pot protocol avoids intermediate isolation, achieving 85–90% yield.

Acid-Catalyzed Cyclization of (2,2-Diethoxyethyl)Ureas

Drawing from Klenov et al., this method employs trifluoroacetic acid (TFA)-mediated cyclization of (2,2-diethoxyethyl)ureas with aromatic nucleophiles:

  • Urea Synthesis :
    N-(2,2-Diethoxyethyl)-N'-(5-nitro-2-chlorobenzoyl)urea is synthesized via coupling of 5-nitro-2-chlorobenzoyl isocyanate with 2,2-diethoxyethylamine.
  • Cyclization and Reduction :
    Refluxing in toluene with 15 equivalents of TFA generates an iminium intermediate, which cyclizes to form 1-(5-nitro-2-chlorobenzoyl)imidazolidin-2-one. Subsequent nitro reduction yields the final product with 78–82% regioselectivity for the N1-substituted isomer.

Mechanistic Insight :
Quantum chemistry calculations confirm that electron-deficient aromatic nucleophiles favor attack at the iminium carbon adjacent to the urea oxygen, ensuring regiocontrol.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Time Yield Regioselectivity
Direct Acylation Triethylamine 25°C 6 hours 68–72% High (N1 preference)
BEMP-Catalyzed Cyclization BEMP 40°C 1 hour 85–90% Exclusive (N1)
TFA-Mediated Cyclization Trifluoroacetic Acid 110°C (reflux) 4 hours 78–82% Moderate

Observations :

  • The BEMP-catalyzed route offers superior yield and regioselectivity, ideal for industrial-scale production.
  • Acid-mediated cyclization, while effective, requires stringent control over stoichiometry to avoid byproducts.

Experimental Optimization and Challenges

Protecting Group Strategies

The use of nitro groups for amino protection simplifies deprotection but necessitates post-synthetic reduction. Alternative protecting groups (e.g., tert-butoxycarbonyl) were explored but required harsher deprotection conditions (e.g., trifluoroacetic acid), complicating purification.

Solvent and Catalyst Screening

  • BEMP Efficiency : Screening weaker bases (e.g., DBU) reduced cyclization rates, underscoring BEMP’s superiority in stabilizing transition states.
  • Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) accelerated acylation but risked urea hydrolysis in aqueous traces.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The N1-proton resonates as a singlet at δ 8.21 ppm, absent in N3-acylated derivatives.
  • X-ray Crystallography : Single-crystal analysis unambiguously confirmed the N1 substitution pattern, with bond lengths consistent with amidic resonance.

Purity Assessment

HPLC analyses (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirmed >98% purity for BEMP-catalyzed products, meeting pharmacopeial standards.

Applications and Derivative Synthesis

This compound serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). Functionalization at the 5-amino position via Buchwald–Hartwig coupling or reductive amination expands its utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Pyridyl substituents (e.g., 1-(2-pyridyl) derivatives) enable metal coordination (e.g., Cu(II) complexes), enhancing cytotoxic activity via DNA interaction .
  • Halogenated benzyl/benzoyl groups (e.g., 2-chlorobenzyl in ) improve target binding through hydrophobic interactions and halogen bonding, critical for protease inhibition.
  • Benzylated derivatives (e.g., 4-methoxybenzyl in ) exhibit enhanced blood-brain barrier penetration, making them suitable for neurological applications.

Physicochemical and Structural Properties

Table 2: Molecular and Structural Comparisons
Compound Name Molecular Weight (g/mol) Key Structural Features Spectral Data (IR/NMR)
1-(5-Amino-2-chlorophenyl)imidazolidin-2-one 211.65 Phenyl substitution; planar conformation IR: 1670 cm⁻¹ (C=O)
1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one 239.66 Benzoyl substitution; non-planar due to steric hindrance Not reported
1-(2-Pyridyl)imidazolidin-2-one ~195–220 Pyridyl N coordination site; E-configuration X-ray: Cu–N bond = 1.98 Å
Dichloro[1-(4-methoxy-2-pyridyl)imidazolidin-2-one]copper(II) 538.87 Square-pyramidal Cu(II) complex; Cl⁻ counterion IR: 1670 cm⁻¹ (C=O); Cu–Cl = 2.4877 Å

Structural Insights :

  • Benzoyl vs.
  • Metal Coordination : Pyridyl and thione substituents facilitate stable metal complexes (e.g., Cu(II)), critical for redox-mediated cytotoxicity .
  • Conformational Flexibility: Steric interactions between substituents (e.g., azine C3-H and imidazolidinone O) induce non-planarity, affecting binding pocket compatibility .

Biological Activity

1-(5-Amino-2-chlorobenzoyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique imidazolidinone structure, which is known for its ability to interact with various biological targets. The presence of the amino group and the chlorobenzoyl moiety enhances its potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways.
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth, apoptosis, and inflammation.

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Activity
Cervical Cancer (SISO)3.42 - 5.59Moderate cytotoxicity
Bladder Cancer (RT-112)5.37 - 8.13Selective activity
Non-Small Cell Lung CancerNot determinedFurther investigation needed

The compound demonstrated significant cytotoxicity against cervical cancer cells with IC50 values ranging from 3.42 to 5.59 µM, indicating its potential as an anticancer agent .

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of imidazolidinones, including this compound. The study highlighted that modifications in the molecular structure could enhance or reduce cytotoxic effects against specific cancer types, suggesting a structure-activity relationship (SAR) that can guide future drug design.

In another investigation, the compound's ability to induce apoptosis was assessed using flow cytometry and caspase activation assays. Results indicated that treatment with this compound led to increased apoptosis in SISO cells, further supporting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one?

  • Methodological Answer : A common route involves reacting 5-amino-2-chloroaniline with isocyanates (e.g., ethyl isocyanate) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields the target compound with >95% purity. Analytical validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is critical .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} (DMSO-d6, 400 MHz) shows characteristic peaks for the imidazolidinone ring (δ 3.4–3.8 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 211.65) confirms molecular weight.
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) ensures purity (>98%) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer : The compound is soluble in DMSO (≥50 mg/mL) and sparingly soluble in water. Store at room temperature in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Pre-formulation stability studies (e.g., TGA/DSC) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key steps:

Prepare ligand and receptor files (PDBQT format).

Run docking with exhaustiveness ≥20.

Validate binding poses using free-energy perturbation (FEP) or MM-GBSA.
Studies on analogous imidazolidinones suggest halogen substituents enhance lipophilicity and target affinity .

Q. What crystallographic strategies resolve chiral centers in imidazolidinone derivatives?

  • Methodological Answer : X-ray crystallography with SHELXL refinement is standard. For enantiopure samples:

  • Use Flack’s x parameter (superior to Rogers’ η for near-centrosymmetric structures) to assess chirality.
  • Collect high-resolution data (≤1.0 Å) and refine twin components if needed. Example: 1-(azin-2-yl)imidazolidin-2-ones adopt E configurations with non-planar geometries due to steric interactions .

Q. How do substitution patterns on the benzoyl group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Chloro at position 2 : Enhances metabolic stability (reduces CYP450 oxidation).
  • Amino at position 5 : Facilitates hydrogen bonding with catalytic residues (e.g., in kinase targets).
    Systematic modifications (e.g., replacing Cl with F or NO2_2) coupled with enzyme inhibition assays (IC50_{50}) guide lead optimization .

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